molecular formula C7H10N4O B13305500 3-Amino-3-(pyrimidin-4-yl)propanamide

3-Amino-3-(pyrimidin-4-yl)propanamide

Cat. No.: B13305500
M. Wt: 166.18 g/mol
InChI Key: CWGZQIAZMMMKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(pyrimidin-4-yl)propanamide is a chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. It features a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals, linked to a propanamide chain with an amino group. The pyrimidine ring is a common structural motif in molecules with significant biological activity, serving as a key building block in the synthesis of more complex compounds . Compounds with similar pyrimidine and propanamide structures have been utilized as intermediates in the synthesis of potential therapeutic agents and have been investigated for various biological activities . As a versatile synthetic intermediate, this compound may be of interest for developing novel small-molecule inhibitors. Its structure suggests potential for use in constructing compound libraries for high-throughput screening against various biological targets. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-3-pyrimidin-4-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)

InChI Key

CWGZQIAZMMMKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 3 Pyrimidin 4 Yl Propanamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Propanamide Core

Retrosynthetic analysis of 3-Amino-3-(pyrimidin-4-yl)propanamide reveals several strategic disconnections for the construction of the propanamide core. The primary disconnection points are the amide bond and the C-C bond between the pyrimidine (B1678525) ring and the chiral center.

A logical retrosynthetic pathway involves the disconnection of the amide bond, leading to 3-amino-3-(pyrimidin-4-yl)propanoic acid and ammonia (B1221849) or a corresponding amine. This acid is a key intermediate. Further disconnection of the C-C bond between the pyrimidine and the stereocenter simplifies the target to a pyrimidine-4-carbaldehyde (B152824) and a two-carbon synthon for the amino acid portion. An alternative strategy involves a Michael addition of an amine to a pyrimidin-4-yl substituted α,β-unsaturated ester, followed by hydrolysis.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

DisconnectionPrecursorsSynthetic Strategy Implied
Amide Bond3-Amino-3-(pyrimidin-4-yl)propanoic acid, Ammonia/AmineAmide coupling reaction
C(α)-C(β) BondPyrimidine-4-carbaldehyde, Glycine equivalentAldol-type condensation followed by reduction and amination
N-C(β) and C(α)-C(β)Pyrimidin-4-yl substituted α,β-unsaturated ester, Ammonia/Amine sourceAza-Michael addition

Pyrimidine Ring Functionalization and Derivatization Approaches

Functionalization of the pyrimidine ring is essential for creating analogues of this compound with potentially enhanced biological activities. The pyrimidine ring is electron-deficient, which dictates its reactivity towards nucleophilic substitution, especially at the 2-, 4-, and 6-positions when appropriately activated with leaving groups.

Halogenated pyrimidines, such as 4-chloropyrimidine (B154816), serve as versatile precursors. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diversity at this position. Furthermore, lithiation or Grignard formation at a halogenated position, followed by quenching with an electrophile, allows for the introduction of carbon-based substituents.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The stereochemistry of the chiral center at the 3-position is critical for the biological activity of many amino amides. Therefore, developing stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Chiral Auxiliaries and Asymmetric Catalysis in Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a propionate (B1217596) synthon. wikipedia.org Subsequent diastereoselective alkylation with a pyrimidin-4-ylmethyl halide, followed by removal of the auxiliary, would yield the desired enantiomer of the corresponding acid.

Asymmetric catalysis offers a more atom-economical approach. For instance, the asymmetric hydrogenation of a pyrimidine-containing enamide precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can produce the desired enantiomer with high enantiomeric excess.

Table 2: Comparison of Stereoselective Strategies

MethodAdvantagesDisadvantages
Chiral Auxiliaries High diastereoselectivity, reliable, well-established methods. wikipedia.orgRequires additional steps for attachment and removal, not atom-economical.
Asymmetric Catalysis High enantioselectivity, atom-economical, catalytic amounts of chiral ligand required.Catalyst development can be challenging, may require high pressures.

Enzymatic and Biocatalytic Approaches for Stereocontrol

Enzymes and biocatalysts are increasingly used in organic synthesis to achieve high levels of stereocontrol under mild reaction conditions. Lipases, for example, can be used for the kinetic resolution of a racemic mixture of 3-amino-3-(pyrimidin-4-yl)propanoic acid esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid. Transaminases can also be employed for the asymmetric amination of a corresponding β-keto acid precursor to directly form the desired chiral amino acid.

Palladium-Catalyzed Coupling Reactions in the Synthesis of Substituted Pyrimidines

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyrimidines. thieme-connect.com Reactions such as the Suzuki, Stille, and Heck couplings allow for the formation of carbon-carbon bonds between a halogenated pyrimidine and a variety of coupling partners. thieme-connect.comyoutube.com

For instance, a Suzuki coupling between 4-chloropyrimidine and an appropriate boronic acid derivative can be used to introduce aryl or alkyl substituents at the 4-position prior to the construction of the propanamide side chain. The Buchwald-Hartwig amination is another palladium-catalyzed reaction that can be employed for the regioselective formation of C-N bonds, providing access to a wide range of amino-substituted pyrimidine analogues. thieme-connect.com These reactions are known for their high functional group tolerance and generally provide good to excellent yields. thieme-connect.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.govrasayanjournal.co.inpowertechjournal.com This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. nih.govrasayanjournal.co.in

One approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. ijper.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are another green strategy that enhances efficiency and reduces waste. rasayanjournal.co.inresearchgate.net For the synthesis of the pyrimidine core, a one-pot reaction of a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) or a derivative thereof can be considered a green alternative to traditional multi-step syntheses. researchgate.net The use of biocatalysis, as mentioned earlier, also aligns with green chemistry principles by utilizing renewable catalysts under mild conditions. powertechjournal.com

Optimization of Reaction Conditions and Process Scale-Up Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a critical phase in chemical development. This endeavor necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, several key parameters must be meticulously fine-tuned.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is paramount as it influences reactant solubility, reaction kinetics, and product isolation. A variety of solvents, including polar aprotic (e.g., DMF, acetonitrile) and protic (e.g., ethanol (B145695), water) options, are typically screened. The ideal solvent will afford a high yield and purity of the desired product while minimizing the formation of byproducts. For instance, in the synthesis of related pyridine (B92270) derivatives, a switch in solvent from ethanol to acetonitrile (B52724) has been shown to improve yields.

Temperature and Pressure: These parameters directly impact the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of undesired isomers. A careful balance must be struck to achieve an optimal reaction time without compromising the product's integrity.

Catalyst Loading and Selection: In catalytic reactions, the type and amount of catalyst are critical. For the synthesis of chiral amines, various organocatalysts and transition-metal catalysts are often evaluated. Optimization involves screening different catalysts and their loadings to maximize enantioselectivity and yield. For example, studies on related compounds have demonstrated that adjusting the mole percentage of a catalyst like L-proline can significantly impact the reaction's efficiency.

Reactant Concentration and Stoichiometry: The concentration of reactants can affect the reaction rate and order. It is crucial to determine the optimal concentration to maximize throughput without compromising safety or product quality. The stoichiometric ratio of the reactants also needs to be optimized to ensure complete conversion of the limiting reagent and to minimize waste.

Process Scale-Up Considerations:

Scaling up a synthesis from grams to kilograms or even tons presents a unique set of challenges that are not always apparent at the laboratory scale.

Mixing and Mass Transfer: In large reactors, achieving efficient mixing is crucial to ensure uniform temperature distribution and reactant contact. Inadequate mixing can lead to localized "hot spots," resulting in side reactions and reduced yields.

Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can become a significant safety hazard on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Therefore, robust cooling systems and careful control of addition rates are essential.

Work-up and Isolation: Procedures that are straightforward on a small scale, such as extraction and filtration, can become cumbersome and time-consuming in a production setting. The development of scalable and efficient work-up and isolation protocols, such as crystallization, is critical for obtaining the final product in high purity and yield.

Solid Support Scale-Up: For syntheses developed using solid-phase techniques, scaling up directly on the solid support can be a viable strategy to expedite the delivery of early-phase material. This approach avoids the need to re-develop a solution-phase synthesis, saving valuable time in drug development. Key considerations include the choice of reactor with appropriate heating, cooling, and filtration capabilities, as well as optimizing the loading capacity of the resin to maximize throughput and minimize waste. For example, in the scale-up of a pyrimidine derivative synthesis, aminomethylated polystyrenes with varying degrees of functionalization were explored to enhance the loading capacity. mdpi.org

A hypothetical optimization table for a key synthetic step in the preparation of this compound is presented below.

Table 1: Hypothetical Optimization of a Key Synthetic Step

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Catalyst A (5) Acetonitrile 60 24 75
2 Catalyst A (10) Acetonitrile 60 18 85
3 Catalyst B (5) DMF 80 12 80
4 Catalyst B (10) DMF 80 10 92
5 Catalyst B (10) Acetonitrile 80 12 88

Novel Synthetic Routes for Diverse this compound Analogues

The exploration of a compound's structure-activity relationship (SAR) is a fundamental aspect of drug discovery and development. This requires the synthesis of a diverse range of analogues with modifications at various positions of the core scaffold. For this compound, novel synthetic routes are continuously being developed to access a wider chemical space and to introduce functional groups that can modulate its biological properties.

Strategies for Analogue Synthesis:

Modification of the Pyrimidine Ring: The pyrimidine core offers several positions for functionalization. Novel routes may involve the use of pre-functionalized pyrimidine building blocks or the late-stage functionalization of the pyrimidine ring through reactions such as C-H activation or cross-coupling reactions. For instance, the introduction of substituents at the 2, 5, or 6-positions of the pyrimidine ring can significantly impact the molecule's interaction with its biological target.

Variation of the Amino Group: The primary amino group can be derivatized to introduce a wide range of substituents. This can be achieved through reductive amination, acylation, or sulfonylation reactions. The synthesis of N-alkyl, N-aryl, or N-acyl analogues can influence the compound's polarity, lipophilicity, and metabolic stability.

Modification of the Propanamide Side Chain: The propanamide side chain can be modified by introducing substituents at the α- or β-positions. Asymmetric synthesis methodologies, such as those employing chiral auxiliaries or catalysts, are crucial for the stereoselective synthesis of these analogues. For example, the use of tert-butanesulfinamide has proven to be a versatile tool for the asymmetric synthesis of a broad range of chiral amines. nih.govyale.edu

Multi-component Reactions: One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules. The development of novel MCRs that can assemble the this compound scaffold from simple starting materials would be a significant advancement, allowing for the rapid generation of diverse libraries of analogues.

A hypothetical scheme illustrating the synthesis of various analogues is presented below.

Scheme 1: Hypothetical Synthetic Routes to Analogues of this compound

(This is a hypothetical scheme for illustrative purposes and does not represent an established synthetic route)

The development of novel synthetic routes often involves leveraging new catalytic systems or reaction conditions to achieve transformations that were previously challenging. For example, the regioselective synthesis of amino acid-decorated pyrimidine derivatives has been shown to be controllable by the energy source used, with thermal, photochemical, and combined photo-thermal conditions leading to different product outcomes. unitus.it

The table below showcases a hypothetical set of analogues that could be synthesized through these novel routes, highlighting the potential for structural diversity.

Table 2: Hypothetical Analogues of this compound

Analogue ID R1 (on Pyrimidine) R2 (on Amino) R3 (on Propanamide)
A-001 H H H
A-002 Cl H H
A-003 H Methyl H
A-004 H H Phenyl
A-005 Methoxy Acetyl H

Mechanistic Organic Chemistry and Reaction Pathways of 3 Amino 3 Pyrimidin 4 Yl Propanamide

Nucleophilic and Electrophilic Reactivity of the Amino and Pyrimidine (B1678525) Moieties

The chemical behavior of 3-Amino-3-(pyrimidin-4-yl)propanamide is largely governed by the nucleophilic amino group and the electrophilic nature of the pyrimidine ring. The primary amino group, with its lone pair of electrons, readily participates in nucleophilic attacks. It can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes or ketones, to form corresponding N-alkylated, N-acylated, or Schiff base products, respectively. The reactivity of this amino group is influenced by the electron-withdrawing nature of the adjacent pyrimidine ring, which can modulate its basicity and nucleophilicity.

Conversely, the pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms. However, the amino and propanamide substituents can influence the regioselectivity of such reactions. The nitrogen atoms in the pyrimidine ring also possess basic properties and can be protonated or act as coordination sites for metal ions.

Hydrolysis and Amidation Reaction Kinetics of the Propanamide Moiety

The propanamide functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-amino-3-(pyrimidin-4-yl)propanoic acid and ammonia (B1221849). The kinetics of this hydrolysis are dependent on factors such as pH, temperature, and the presence of catalysts.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis can be quantified by monitoring the disappearance of the reactant or the appearance of the product over time, typically using spectroscopic methods.

Amidation, the reverse of hydrolysis, can occur by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent. The kinetics of amidation are crucial in synthetic applications for the formation of peptide bonds or other amide linkages.

Tautomerism and Isomerization Pathways of Pyrimidine-Substituted Propanamides

Tautomerism is a significant aspect of pyrimidine chemistry. nih.govnih.gov The pyrimidine ring in this compound can exhibit amino-imino tautomerism, where a proton can migrate from an exocyclic amino group to a ring nitrogen atom. While the amino form is generally the major tautomer for aminopyrimidines, the relative stability of tautomers can be influenced by the solvent, temperature, and pH. nih.gov

Isomerization in this compound can also occur at the chiral center (the carbon atom bearing the amino and pyrimidine groups), leading to racemization. This process can be facilitated by conditions that promote the formation of a transient carbanion or enolate intermediate.

Tautomeric/Isomeric FormDescription
Amino TautomerThe proton resides on the exocyclic amino group.
Imino TautomerThe proton has migrated to a ring nitrogen, forming an imine.
(R)-EnantiomerA specific three-dimensional arrangement at the chiral center.
(S)-EnantiomerThe mirror-image three-dimensional arrangement at the chiral center.

Oxidative and Reductive Transformations Involving this compound

The amino group of this compound can undergo oxidation to form nitroso, nitro, or other oxidized nitrogen species, depending on the oxidizing agent used. The pyrimidine ring itself can also be subject to oxidation, potentially leading to ring-opening or the formation of N-oxides.

Conversely, the pyrimidine ring can be reduced, for example, through catalytic hydrogenation, to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The specific conditions of the reduction will determine the extent of saturation of the heterocyclic ring.

Thermal and Photochemical Decomposition Mechanisms

Upon heating, this compound may undergo thermal decomposition. The likely initial steps in the decomposition pathway could involve the elimination of ammonia from the propanamide moiety to form an unsaturated intermediate, or decarboxylation if the amide is first hydrolyzed to the corresponding carboxylic acid.

Photochemical decomposition can be initiated by the absorption of ultraviolet light by the pyrimidine ring, which is a chromophore. This can lead to the formation of excited states that may undergo various reactions, including cyclization, rearrangement, or fragmentation. The specific photochemical pathways would require detailed spectroscopic and mechanistic studies.

Role of Catalysis in Enhancing or Directing Reactions of the Chemical Compound

Catalysis can play a crucial role in controlling the reactivity of this compound. For instance, acid or base catalysis is fundamental to the hydrolysis of the amide bond. Metal catalysts, such as palladium or nickel, are often employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the pyrimidine ring.

Enzymatic catalysis can also be highly specific. For example, lipases or proteases could potentially catalyze the stereoselective hydrolysis of the propanamide. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity of a desired transformation.

Investigation of Intermediate Species and Transition States in Reaction Mechanisms

The elucidation of reaction mechanisms for this compound involves the identification and characterization of transient intermediates and transition states. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) can be used to detect and identify intermediates.

Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into the energies and structures of transition states and intermediates. For example, in the hydrolysis of the propanamide, computational modeling can help to visualize the tetrahedral intermediate formed during the nucleophilic attack on the carbonyl group and to calculate the activation energy for the reaction.

ReactionPotential Intermediate/Transition State
Amide HydrolysisTetrahedral intermediate
Nucleophilic Aromatic SubstitutionMeisenheimer complex
RacemizationCarbanion or enolate intermediate

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental data for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) and Raman spectroscopy could be located in the available scientific literature and chemical databases.

The requested article, "Comprehensive Spectroscopic Characterization and Structural Elucidation of this compound," requires detailed spectral analysis, including one- and two-dimensional NMR, high-resolution mass spectrometry with fragmentation analysis, and vibrational mode analysis. This information is typically generated and published when a new compound is synthesized and characterized.

Searches for the synthesis of this compound were also conducted with the expectation that such publications would include the necessary spectroscopic characterization. However, these searches did not yield any articles containing the specific data required to populate the sections and subsections of the outlined article.

While general spectroscopic characteristics of related compounds, such as other pyrimidine derivatives, are available, the strict instructions to focus solely on this compound and not introduce information outside the explicit scope prevent the use of analogous data.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article based on currently accessible information. The detailed research findings and data tables required cannot be produced without the foundational experimental data.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Amino 3 Pyrimidin 4 Yl Propanamide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Functional Group Identification and Characteristic Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The spectrum of 3-Amino-3-(pyrimidin-4-yl)propanamide would be expected to display characteristic absorption bands corresponding to its primary amine, primary amide, and pyrimidine (B1678525) ring structures. The presence of N-H bonds in both the amine and amide groups would likely result in distinct stretching vibrations in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretch of the primary amide is a strong and readily identifiable band, typically appearing around 1680-1630 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the pyrimidine ring would also be present.

Based on analyses of similar molecular structures, the anticipated FT-IR frequencies are summarized below. researchgate.netnih.gov

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Primary Amide (R-CONH₂)N-H Stretch (asymmetric & symmetric)3350 - 3180Medium
C=O Stretch (Amide I band)1680 - 1630Strong
N-H Bend (Amide II band)1640 - 1550Medium-Strong
Pyrimidine RingC-H Aromatic Stretch3100 - 3000Medium-Weak
C=N and C=C Ring Stretching1600 - 1400Medium-Strong
Alkyl ChainC-H Stretch2960 - 2850Medium-Weak

Hydrogen Bonding Network Elucidation

The molecular structure of this compound contains multiple hydrogen bond donors (the N-H groups of the primary amine and amide) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the amide). This facilitates the formation of an extensive intra- and intermolecular hydrogen bonding network. ias.ac.in In the solid state, these interactions are expected to play a crucial role in defining the crystal packing. Intermolecular hydrogen bonds of the N-H···O=C and N-H···N (pyrimidine) types are highly probable, leading to the formation of a stable, three-dimensional supramolecular architecture. nih.gov The presence and strength of these hydrogen bonds would be reflected in the FT-IR spectrum by a broadening and shifting of the N-H and C=O stretching bands to lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The pyrimidine ring in this compound is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region corresponding to π→π* transitions within the conjugated aromatic system. researchgate.net Additionally, the presence of nitrogen heteroatoms and the carbonyl oxygen introduces non-bonding electrons (n-electrons), which can undergo lower-energy n→π* transitions. These transitions are typically weaker in intensity compared to π→π* transitions. youtube.com The solvent environment can influence the position of these absorption maxima (λmax); polar solvents may cause a blue shift (hypsochromic shift) of n→π* transitions. While specific experimental values are not available, related heterocyclic and aromatic amide compounds show characteristic absorptions in the 200-300 nm range. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been publicly reported, a hypothetical analysis can predict key structural features.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

An X-ray crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the geometry of the pyrimidine ring, which is expected to be planar, and the tetrahedral geometry around the chiral carbon atom. The conformation of the propanamide side chain would be defined by the torsion angles along the C-C and C-N bonds.

Table of Expected Bond Parameters (Note: These are generalized values; actual experimental values may vary.)

Parameter Atoms Involved Expected Value
Bond LengthC=O (Amide)~1.24 Å
C-N (Amide)~1.33 Å
C-N (Amine)~1.47 Å
C=N (Pyrimidine)~1.34 Å
C=C (Pyrimidine)~1.39 Å
Bond AngleO=C-N (Amide)~122°
C-C(H)-N (Chiral Center)~109.5°
C-N=C (Pyrimidine)~120°

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compound Analysis

The presence of a stereocenter at the C3 position of the propanamide chain, where the amino group and pyrimidine ring are attached, makes this compound a chiral molecule. fluorochem.co.uk As such, its enantiomers will interact differently with plane-polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for analyzing chiral compounds. nih.govmdpi.com A CD spectrum, which measures the differential absorption of left and right circularly polarized light, would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores, particularly the pyrimidine ring. nih.gov The sign and magnitude of these Cotton effects are unique to a specific enantiomer (e.g., the (R)- or (S)-enantiomer) and can be used to determine the absolute configuration of the molecule by comparing experimental data with theoretical calculations. rsc.org ORD spectroscopy, which measures the change in the angle of optical rotation as a function of wavelength, provides complementary information. These techniques are invaluable for confirming the enantiomeric purity of a sample. thermofisher.comresearchgate.net

Integration of Spectroscopic Data for Definitive Structural Assignment

The conclusive identification of this compound would rely on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique interrogates different aspects of the molecule's structure, and together they provide a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would serve as the primary tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The pyrimidine ring protons would likely appear as downfield signals due to the deshielding effect of the electronegative nitrogen atoms. The methine proton (CH) adjacent to the amino group and the pyrimidine ring would also be expected in a specific region, with its multiplicity providing information about neighboring protons. The diastereotopic methylene (B1212753) protons (CH₂) of the propanamide backbone would likely present as a complex multiplet. The protons of the primary amine (NH₂) and amide (CONH₂) groups would appear as broad singlets, and their chemical shifts could be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The chemical shifts of the pyrimidine ring carbons would be characteristic of such aromatic heterocycles. The carbonyl carbon of the amide group would be readily identifiable by its significant downfield shift. The methine and methylene carbons of the propanamide chain would also have predictable chemical shifts.

Expected ¹H NMR Data: Interactive Data Table

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Pyrimidine-H δ 8.5-9.2 Multiplet
Methine-CH δ 4.5-5.0 Triplet
Methylene-CH₂ δ 2.5-3.0 Doublet of doublets
Amine-NH₂ δ 1.5-3.0 Broad singlet

Expected ¹³C NMR Data: Interactive Data Table

Carbon Expected Chemical Shift (ppm)
Pyrimidine-C δ 140-160
Carbonyl-C=O δ 170-180
Methine-CH δ 50-60

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₇H₁₀N₄O). The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, with expected cleavages at the C-C bond adjacent to the pyrimidine ring and the amide bond.

Expected Mass Spectrometry Data: Interactive Data Table

Ion Expected m/z
[M+H]⁺ 167.0876
[M-NH₃]⁺ 150.0611

Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the key functional groups present in the molecule. The presence of N-H stretches from the primary amine and amide groups would be indicated by characteristic bands in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the amide group would be expected around 1650-1690 cm⁻¹. The C-N stretching vibrations and the characteristic aromatic C=C and C=N stretching vibrations of the pyrimidine ring would also be observable.

Expected Infrared (IR) Spectroscopy Data: Interactive Data Table

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine & Amide) 3100-3500
C=O Stretch (Amide) 1650-1690
C-N Stretch 1000-1350

By integrating the data from these spectroscopic techniques, a definitive structural assignment for this compound can be achieved. The NMR data would establish the connectivity of the atoms, the MS data would confirm the molecular formula and provide fragmentation evidence, and the IR data would verify the presence of the key functional groups. This comprehensive analysis ensures the unambiguous identification of the compound.

Theoretical and Computational Chemistry Studies on 3 Amino 3 Pyrimidin 4 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry of a molecule, corresponding to the minimum energy conformation. For a molecule like 3-Amino-3-(pyrimidin-4-yl)propanamide, DFT calculations, often using a functional like B3LYP in combination with a suitable basis set (e.g., 6-311++G(d,p)), would provide insights into bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Ab Initio Methods and Basis Set Selection for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry. The choice of basis set is critical in these calculations, with larger basis sets generally providing more accurate results at a higher computational cost. For a molecule of this size, a balance between accuracy and computational feasibility would be necessary.

Hartree-Fock (HF) Theory for Electronic Properties

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation, it provides a good starting point for more advanced calculations and can be used to compute various electronic properties such as orbital energies and dipole moments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, providing insights into potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential hydrogen bond acceptors and the amine and amide hydrogens as potential hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the calculated wavefunction into a set of localized orbitals that correspond to the Lewis structure representation of the molecule (i.e., bonds, lone pairs). NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals, providing a measure of the strength of intramolecular interactions. It also provides information on the hybridization of atomic orbitals in the formation of bonds.

Vibrational Frequency Calculations and Comparison with Experimental Spectra (IR, Raman)

Theoretical vibrational analysis is a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. For this compound, density functional theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to predict its infrared (IR) and Raman spectra.

These calculations would yield a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Predicted IntensityAssignment
1~3400-3500StrongN-H stretching (Amine)
2~3300-3400StrongN-H stretching (Amide)
3~3000-3100MediumC-H stretching (Aromatic/Aliphatic)
4~1680StrongC=O stretching (Amide I)
5~1600MediumN-H bending (Amine)
6~1550MediumC=N/C=C stretching (Pyrimidine ring)
7~1400MediumC-N stretching
8~1200WeakC-C stretching

Note: This table is illustrative and based on typical frequency ranges for the functional groups present in the molecule. Actual values would require specific quantum chemical calculations.

A detailed comparison between the theoretically predicted and experimentally obtained IR and Raman spectra would allow for a comprehensive assignment of the observed vibrational bands to specific molecular motions. Discrepancies between the two can provide valuable information about intermolecular interactions in the solid state or solvent effects in solution.

Conformational Analysis and Energy Landscapes of the Chemical Compound

The flexibility of the propanamide side chain in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis is crucial to understanding its three-dimensional structure and how it might interact with biological targets.

Computational methods, such as systematic or stochastic conformational searches, would be employed to explore the potential energy surface of the molecule. By rotating the rotatable bonds—primarily the C-C and C-N bonds in the propanamide moiety—a variety of conformers can be generated. The energies of these conformers would then be calculated using quantum mechanics to identify the low-energy, and therefore most probable, structures.

The results of such an analysis would be presented as a potential energy landscape, illustrating the relative energies of different conformers and the energy barriers between them. This landscape would reveal the most stable conformer(s) in the gas phase and could be extended to include solvent effects to predict the conformational preferences in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations provide information on static structures, molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with its environment.

An MD simulation of this compound, typically in a box of solvent molecules like water, would provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations and the timescales of these changes.

Solvent Effects: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the amine, amide, and pyrimidine (B1678525) groups with water. This is crucial for understanding its solubility and behavior in aqueous environments.

Analysis of the MD trajectory would involve calculating properties such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the solvation shell.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry is also a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra, helping to assign peaks to specific atoms in the molecule.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H2~8.5-9.0-
Pyrimidine-H5~7.0-7.5-
Pyrimidine-H6~8.5-9.0-
CH (chiral center)~4.0-4.5~50-60
CH₂~2.5-3.0~30-40
NH₂~2.0-3.0-
NH (amide)~7.5-8.5-
Pyrimidine-C2-~150-160
Pyrimidine-C4-~160-170
Pyrimidine-C5-~120-130
Pyrimidine-C6-~150-160
C=O (amide)-~170-180

Note: This table is illustrative and based on typical chemical shift ranges. Accurate predictions require specific calculations.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would identify the electronic transitions responsible for its absorption of UV-Vis light. The calculations would provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. These theoretical predictions can be invaluable for understanding the electronic structure of the molecule and interpreting its experimental UV-Vis spectrum.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Modifying the Pyrimidine (B1678525) Ring

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in various interactions with biological targets. nih.govgsconlinepress.com Modifications to the pyrimidine ring of 3-Amino-3-(pyrimidin-4-yl)propanamide can significantly impact its biological activity, selectivity, and pharmacokinetic profile.

Key modification strategies include:

Substitution at Positions 2, 5, and 6: The unoccupied positions on the pyrimidine ring are prime locations for introducing various substituents to probe the steric and electronic requirements of a potential binding site. For instance, introducing small alkyl groups, halogens, or cyano groups can modulate the compound's lipophilicity and electronic distribution. nih.gov The introduction of a thiomethyl group at the C-2 position or an amino group at the C-5 position of diaminopyrimidine derivatives has been shown to influence their antitumor activity. nih.gov

Fused Ring Systems: Annelating the pyrimidine ring with other cyclic structures, such as imidazole, triazole, or pyridine (B92270), can create more rigid and complex scaffolds. acs.org These fused systems can enhance binding affinity by increasing the surface area of interaction with a target protein and by orienting substituents in a more defined three-dimensional space. For example, pyrido[2,3-d]pyrimidines are a well-known class of privileged scaffolds in medicinal chemistry. mdpi.com

Table 1: Hypothetical Modifications of the Pyrimidine Ring and Their Potential Impact

Modification PositionSubstituentPotential Impact on Activity/Properties
C2-NH2Increased hydrogen bonding potential, potential for altered target selectivity.
C5-Cl, -BrIncreased lipophilicity, potential for halogen bonding, altered metabolic stability.
C6-CH3Increased steric bulk, potential for improved metabolic stability.
-Fused Imidazole RingIncreased rigidity, expanded surface area for target interaction, potential for π-π stacking.

Systematic Modifications at the Amino and Propanamide Moieties

The amino and propanamide side chains of this compound are critical for its polarity, charge, and ability to form specific interactions with biological targets.

Amino Group Modifications: The primary amino group is a key site for hydrogen bonding and can be protonated at physiological pH, leading to ionic interactions.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and steric bulk, which may enhance or hinder binding depending on the topology of the binding pocket.

Acylation: Converting the amine to an amide can neutralize its basicity and introduce a new hydrogen bond donor and acceptor group. The nature of the acyl group can be varied to explore different steric and electronic effects.

Replacement with other functional groups: Substituting the amino group with a hydroxyl or thiol group would significantly alter the compound's hydrogen bonding and chemical reactivity.

Propanamide Moiety Modifications: The propanamide tail offers multiple points for modification.

Amide Modifications: N-alkylation or N-arylation of the amide nitrogen can introduce steric bulk and modulate hydrogen bonding capacity. Replacing the primary amide with a secondary or tertiary amide, or even a carboxylic acid or ester, would significantly alter the compound's physicochemical properties.

Propyl Chain Alterations: The length and rigidity of the propyl chain can be modified. Shortening or lengthening the chain would alter the distance between the pyrimidine ring and the terminal amide. Introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, could lock the side chain into a more favorable conformation for binding, potentially increasing affinity and selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchpublish.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves:

Data Set Generation: A series of pyrimidine derivatives with varying substituents on the pyrimidine ring and modifications to the amino and propanamide moieties would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors, including physicochemical (e.g., logP, molecular weight), electronic (e.g., atomic charges, dipole moment), and topological (e.g., connectivity indices) descriptors, would be calculated for each compound. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. nih.govtandfonline.com For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model had a higher predictive power than an MLR model. nih.govnih.gov

Model Validation: The predictive ability of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). tandfonline.com

A well-validated QSAR model can provide valuable insights into the structural features that are important for activity and guide the design of more potent compounds.

Table 2: Example of Descriptors Used in QSAR Modeling of Pyrimidine Derivatives

Descriptor TypeExample DescriptorInformation Encoded
ElectronicPartial Atomic ChargesDistribution of electrons within the molecule.
StericMolecular VolumeThe three-dimensional size of the molecule.
HydrophobiclogPThe lipophilicity of the molecule.
TopologicalWiener IndexThe branching of the molecular skeleton.

Ligand-Protein Docking and Molecular Interaction Analysis of the Chemical Compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be employed to visualize its binding mode within the active site of a target protein and to identify key molecular interactions.

The process typically involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein (often from X-ray crystallography or NMR) and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking. nih.govekb.eg

For this compound, the pyrimidine ring could act as a hydrogen bond acceptor, while the amino and amide groups could serve as both hydrogen bond donors and acceptors. The pyrimidine ring could also participate in π-π stacking interactions with aromatic residues in the binding site. nih.gov Docking studies can guide the design of new analogs by suggesting modifications that would enhance these interactions or create new ones.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. benthamdirect.commanipal.edu A pharmacophore model can be generated based on the structures of a set of known active compounds, even in the absence of a receptor structure.

A pharmacophore model for analogs of this compound would typically include features such as:

Hydrogen bond acceptors (e.g., the nitrogen atoms of the pyrimidine ring, the carbonyl oxygen of the amide).

Hydrogen bond donors (e.g., the amino group, the amide N-H).

A positive ionizable feature (the protonated amino group).

Hydrophobic regions (the pyrimidine ring).

Once a pharmacophore model is developed and validated, it can be used to:

Virtual Screening: Search large chemical databases for novel compounds that match the pharmacophore model.

De Novo Design: Design new molecules that incorporate the essential pharmacophoric features.

SAR Interpretation: Understand the key structural requirements for biological activity.

A study on pyrimidine derivatives as anticancer DNA inhibitors identified a five-point pharmacophore (DHHRR_1) as the best-fitting hypothesis. benthamdirect.com

Influence of Stereochemistry on Molecular Recognition and Activity

The chiral center at the C3 position of the propanamide chain in this compound means that it can exist as two enantiomers (R and S). Stereochemistry often plays a crucial role in molecular recognition, as biological macromolecules such as proteins and nucleic acids are themselves chiral.

The two enantiomers of a chiral drug can exhibit significant differences in:

Pharmacodynamics: One enantiomer (the eutomer) may bind to the target receptor with much higher affinity than the other (the distomer). The distomer may be inactive or may even bind to a different receptor, leading to off-target effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the two enantiomers can differ.

Therefore, it is essential to synthesize and test the individual enantiomers of this compound and its analogs to determine which stereoisomer is responsible for the desired biological activity. The development of stereoselective syntheses is a key aspect of medicinal chemistry to ensure the production of the more active and safer enantiomer.

Computational Tools in SAR/SPR Study and Predictive Modeling

A wide array of computational tools are available to facilitate SAR and SPR studies. csmres.co.uknih.gov These tools can be broadly categorized as:

Molecular Modeling Software: Packages like Schrödinger, MOE (Molecular Operating Environment), and Discovery Studio provide integrated environments for tasks such as ligand and protein preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations.

QSAR and Machine Learning Tools: Software such as SPSS, R, and specialized platforms like an autoQSAR tool are used for developing and validating QSAR models. researchpublish.comtandfonline.com

Quantum Chemistry Software: Programs like Gaussian and Spartan are used for high-level quantum mechanical calculations to determine electronic properties such as partial charges and orbital energies, which can be used as descriptors in QSAR studies. nih.gov

ADMET Prediction Tools: Software and web servers like SwissADME, ProTox-II, and QikProp are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is a crucial aspect of SPR. benthamdirect.comtandfonline.com

The integrated use of these computational tools allows for a more rational and efficient approach to drug design, enabling researchers to prioritize the synthesis of compounds with the highest probability of success. tandfonline.com

Mechanistic Biological Investigations of 3 Amino 3 Pyrimidin 4 Yl Propanamide Excluding Clinical Data

Molecular Target Identification and Validation (e.g., Enzyme, Receptor, Protein Kinase)

No information available in the public domain.

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Competitive, Non-competitive, Irreversible)

No information available in the public domain.

Specificity and Selectivity Profiling against Enzyme Panels

No information available in the public domain.

Receptor Binding Affinity and Occupancy Studies

No information available in the public domain.

Cell-Based Assays for Investigating Cellular Pathway Modulation

No information available in the public domain.

Cell Cycle Progression Analysis and Perturbation Mechanisms

No information available in the public domain.

Apoptosis and Necrosis Pathway Induction Studies in Cellular Models

No information available in the public domain.

To provide a comprehensive and accurate article as requested, foundational research detailing the biological activity of "3-Amino-3-(pyrimidin-4-yl)propanamide" would first need to be conducted and published within the scientific community.

Lack of Publicly Available Data for Mechanistic Biological Investigations of this compound

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is no available information regarding the mechanistic biological investigations of the chemical compound this compound.

Searches were conducted to find data pertaining to the modulation of signal transduction cascades, effects on cellular proliferation and viability, protein-ligand interactions, elucidation of affected molecular pathways, and potential resistance mechanisms associated with this specific compound. These inquiries did not yield any relevant research findings, peer-reviewed articles, or database entries that would allow for a scientifically accurate and detailed discussion as per the requested article structure.

While research exists for other pyrimidine (B1678525) derivatives and aminopropanamide-containing molecules, the strict focus on this compound, as per the user's instructions, prevents the inclusion of information from these related but structurally distinct compounds. Extrapolation of data from other molecules would not be scientifically valid and would violate the core requirement to focus solely on the specified compound.

Consequently, it is not possible to generate the requested article on the "" due to the absence of foundational scientific research on this particular molecule in the public domain.

Pre Clinical Pharmacological and Mechanistic Studies in Vitro and Animal Models Only

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Systems

No data is available on the absorption, distribution, metabolism, and excretion of 3-Amino-3-(pyrimidin-4-yl)propanamide in preclinical systems.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes

There are no published studies on the metabolic stability of this compound in hepatic microsomes, nor have any of its potential metabolites been identified.

Permeability and Transport Across Biological Barriers (e.g., Caco-2, PAMPA)

Information regarding the permeability of this compound across biological barriers, such as in Caco-2 cell or Parallel Artificial Membrane Permeability Assay (PAMPA) models, is not available in the scientific literature.

Pharmacokinetic Profiling in Animal Models (e.g., Blood Levels, Half-Life)

No pharmacokinetic data, including blood concentration levels or elimination half-life, has been reported for this compound in any animal models.

Mechanistic Efficacy Studies in Relevant Animal Disease Models (e.g., Tumor Growth in Xenograft Models for Mechanism of Action)

There are no published mechanistic efficacy studies for this compound in any relevant animal disease models.

Early Pre-clinical Investigations of Specificity and Selectivity in Biological Systems

No early preclinical investigations into the specificity and selectivity of this compound within biological systems have been reported.

Potential for Prodrug Design and Delivery Strategies Based on Pre-clinical Data

Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical studies focusing on the design of prodrugs or the development of novel delivery strategies for the compound this compound. Consequently, there is no available data from in vitro or animal models to report on this specific area of research for this compound. The absence of such studies in the public domain means that a detailed discussion on potential prodrug approaches or delivery systems, supported by preclinical findings, cannot be provided at this time.

Without preclinical data on the pharmacokinetic and pharmacodynamic properties of this compound, any discussion on the rationale for and the potential benefits of prodrug design would be purely speculative. Typically, preclinical studies would first identify challenges such as poor solubility, limited permeability, rapid metabolism, or off-target toxicity that would necessitate the development of a prodrug or a specialized delivery system. As no such foundational preclinical data for this compound is available, a scientifically grounded analysis of potential prodrug and delivery strategies is not possible.

Similarly, the creation of data tables detailing research findings in this area is not feasible due to the lack of published preclinical research on this specific compound.

Intellectual Property and Patent Landscape Surrounding 3 Amino 3 Pyrimidin 4 Yl Propanamide

Analysis of Key Patent Families and Claims Related to the Chemical Compound

A direct search for patent families focused exclusively on 3-Amino-3-(pyrimidin-4-yl)propanamide does not yield specific, high-profile results. This suggests that the compound may exist as a research intermediate, a component of a larger, more complex patented molecule, or be encompassed within a broad Markush structure claim in a patent for a wider class of compounds. The pyrimidine (B1678525) core, however, is a cornerstone of numerous patented therapeutic agents.

The intellectual property landscape is best understood by analyzing patents for structurally related aminopyrimidine derivatives, which are frequently developed as inhibitors of protein kinases, polo-like kinases (PLKs), and aurora kinases. google.comnih.govuniroma1.it These patents are typically filed by major pharmaceutical and biotechnology companies and contain several types of claims:

Composition of Matter Claims: These are the strongest type of claim, covering the novel chemical entity itself. For pyrimidine derivatives, these claims often take the form of a generic Markush structure, defining a core scaffold and specifying various possible substituent groups at different positions. It is within such broad claims that a compound like this compound could be covered.

Method of Use Claims: These claims cover the use of the compound or a pharmaceutical composition containing it for the treatment of a specific disease, such as a particular type of cancer or inflammatory disorder. google.com

Process Claims: These claims protect a specific, novel method of synthesizing the compound or its intermediates.

Formulation Claims: These claims cover specific pharmaceutical formulations, such as tablets, capsules, or injectable solutions, that contain the active compound.

A related area of intense patent activity involves inhibitors of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various autoimmune diseases and cancers. ox.ac.uktandfonline.comtandfonline.com Patent applications in this space, for instance by Gilead Sciences, describe novel compounds for treating conditions like rheumatoid arthritis and lupus, further illustrating the therapeutic interest in scaffolds that could be related to this compound. acs.org

Patent/Application NumberAssignee/ApplicantGeneral Structural ClassTherapeutic Target/Use
WO2009040556A1Not Specified (in source)Substituted Pyrimidine DerivativesProtein Kinase Inhibitors (PLK, Aurora Kinase) google.com
WO2022140428A2Gilead Sciences Inc.Novel PAD4 InhibitorsInhibitors of Peptidylarginine Deiminases (PADs) for autoimmune diseases acs.orggoogle.com
US10611771B2Not Specified (in source)Pyrazolo[3,4-d]pyrimidine DerivativesTreatment of tumor-related diseases, especially lung cancer google.com
WO2015079417A1Not Specified (in source)Amino Pyrimidine DerivativesBruton's Tyrosine Kinase (Btk) Inhibitors for autoimmune/inflammatory diseases google.com

Novelty and Inventive Step Assessment in Existing Patents

For pyrimidine-based kinase inhibitors, novelty and inventive step are the cornerstones of patentability.

Novelty is typically established by demonstrating that the claimed molecule or group of molecules has not been previously disclosed in the prior art. In the context of a densely populated field like pyrimidine derivatives, novelty often arises from:

A unique combination of substituents on the pyrimidine ring.

The discovery of a new chemical scaffold that incorporates the pyrimidine moiety.

The creation of a specific stereoisomer or crystalline form (polymorph) of a known compound that possesses advantageous properties.

Inventive Step (or non-obviousness) requires that the invention is not an obvious modification of what is already known to a person skilled in the art. For therapeutic compounds, this is often demonstrated by showing unexpected results. For example, a new pyrimidine derivative might exhibit:

Significantly higher potency against a specific kinase target compared to structurally similar compounds.

An improved selectivity profile, inhibiting the target kinase without affecting other kinases, thereby reducing potential side effects. acs.org

Unexpectedly favorable pharmacokinetic properties (e.g., better oral bioavailability, longer half-life).

Efficacy in a new therapeutic indication not previously associated with this class of compounds.

Many patents for pyrimidine derivatives present extensive data tables showing the inhibitory concentration (IC50) values against a panel of kinases to substantiate their claims of improved potency and selectivity. nih.gov

Freedom to Operate Analysis for Research and Development

A Freedom to Operate (FTO) analysis is a critical due diligence activity to assess whether a planned research, development, or commercial activity infringes on the intellectual property rights of others. For a compound like this compound, an FTO analysis would be a multi-step process.

Patent Searching: The first step is to conduct a thorough search of granted patents and pending applications. This search cannot be limited to the compound's specific name. It must include searches for broader chemical structures that could encompass the molecule. This involves searching for the pyrimidine core with various substitution patterns defined in Markush claims.

Claim Analysis: Once potentially relevant patents are identified, their claims must be carefully analyzed. The key question is whether the structure of this compound falls within the scope of any active claims. The analysis must also consider the country of interest, as patent rights are territorial.

Assessing Infringement Risk: If a blocking patent is found, the risk of infringement must be assessed. This includes evaluating the patent's validity (could it be challenged and invalidated?) and determining if the intended research or commercial activity falls under any exemptions, such as "safe harbor" provisions for research aimed at regulatory submissions.

For R&D activities, even if a compound is covered by a broad patent, early-stage research may not constitute infringement in some jurisdictions. However, as development progresses towards commercialization, the need for a clear FTO position becomes paramount.

Strategic Patenting Considerations for New Derivatives and Applications

For researchers working with new derivatives of this compound or discovering new applications for it, a proactive patenting strategy is crucial. Key considerations include:

Protecting the Core Novelty: If a new derivative is synthesized, a composition of matter patent should be pursued as the primary goal. The patent application should be drafted with broad claims to cover not just the specific compound but also related analogs, preventing competitors from making trivial modifications to circumvent the patent.

Second Medical Use Patents: If a new therapeutic use is discovered for the compound or its derivatives, a "method of use" or "second medical use" patent can be filed. This can provide valuable protection even if the compound itself is already known.

Formulation and Combination Patents: As a product moves through development, further patents can be filed on novel formulations that improve stability or bioavailability, or on synergistic combinations with other active agents.

Timing of Filing: A patent application should be filed before any public disclosure of the invention (e.g., in a journal article or conference presentation). A provisional patent application can be a useful tool to secure an early priority date while further data is being generated.

Role of Patents in Driving Academic and Industrial Research Collaborations

Patents are a fundamental driver of collaboration between academic institutions and industrial partners. In fields like drug discovery, this synergy is essential.

Securing Investment: A strong patent position is often a prerequisite for attracting investment from venture capital or larger pharmaceutical companies. Patents provide a period of market exclusivity, which is necessary to recoup the substantial costs of drug development and clinical trials.

Licensing and Partnerships: Academic labs often excel at early-stage discovery, identifying novel targets or promising new chemical scaffolds. By patenting these discoveries, they create assets that can be licensed to industrial partners who have the resources and expertise for preclinical and clinical development.

Defining Rights and Responsibilities: Collaboration and licensing agreements are built upon the foundation of patents. These agreements clearly define the rights and obligations of each party, including milestone payments, royalties, and responsibilities for further development and commercialization.

Case Studies of Patent Expiry and Generic Development for Related Structures

The case of Imatinib (B729) (Gleevec) , a 2-phenyl amino pyrimidine derivative and a groundbreaking tyrosine kinase inhibitor, provides a powerful case study on the lifecycle of a patented pharmaceutical and the advent of generic competition. wikipedia.org

Imatinib was first patented in the early 1990s. However, the assignee, Novartis, later filed for and was granted patents on a specific, more stable crystalline form (the beta polymorph) of imatinib mesylate, which is the form used in the final drug product. This strategy of patenting specific polymorphs is a common tactic to extend the effective market exclusivity of a drug. wikipedia.org

Upon the expiry of the core patents and subsequent polymorph patents, the market opened to generic competition. This led to:

Significant Price Reductions: The entry of multiple generic manufacturers led to a dramatic drop in the price of imatinib, increasing access for patients worldwide.

Patent Litigation: The path to generic entry was often paved with complex patent litigation. Generic companies frequently challenged the validity of later-expiring patents, such as those covering specific polymorphs or methods of use, in an attempt to enter the market earlier. The litigation surrounding Novartis's patent for the beta crystalline form of imatinib in India is a landmark case in international pharmaceutical patent law. wikipedia.org

Continued Innovation: The looming patent expiry often incentivizes the original drug developer to work on next-generation products ("follow-on" drugs) that offer improvements over the original, thereby starting a new patent lifecycle.

This case demonstrates the full lifecycle of a successful pyrimidine-based drug, from initial discovery and broad patenting to strategic life-cycle management and the eventual societal benefit of generic availability.

Future Directions and Emerging Research Avenues for 3 Amino 3 Pyrimidin 4 Yl Propanamide

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Machine learning (ML) models, a subset of AI, can be trained on large datasets of known pyrimidine (B1678525) derivatives to predict the structure-activity relationships (SAR) and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of novel compounds. rsc.orgatomwise.com For 3-Amino-3-(pyrimidin-4-yl)propanamide, AI could be employed to:

Virtual Screening: Screen vast virtual libraries to identify derivatives with potentially higher efficacy against specific biological targets.

De Novo Design: Utilize generative AI models to design entirely new molecules based on the this compound scaffold, tailored for desired properties like enhanced target binding or improved metabolic stability. nih.govamr-action.authe-scientist.com

Property Prediction: Employ deep learning algorithms to accurately predict physicochemical properties, bioactivity, and potential toxicity, guiding the synthesis of only the most promising candidates. nih.gov

The application of these computational tools provides a pathway to rapidly explore the chemical space around this compound, unlocking its therapeutic potential more efficiently than through traditional methods alone. tandfonline.com

Table 1: Illustrative Applications of AI/ML in Pyrimidine Derivative Research

AI/ML Application Description Potential for this compound Reference
Predictive Modeling Using ML models to identify new compounds with potential inhibitory properties against specific pathogens like MRSA. Predicting potential antibacterial or antiviral activity. nih.gov
QSAR Quantitative Structure-Activity Relationship models built with ML to correlate chemical structure with biological activity. Optimizing the aminopropanamide side chain for enhanced target affinity. atomwise.com
Generative Models AI algorithms that design novel molecules with desired properties from the ground up. Creating new derivatives with improved drug-likeness and synthesizability. the-scientist.com

| ADME Prediction | In silico tools to forecast the absorption, distribution, metabolism, and excretion profiles of a compound. | Prioritizing derivatives with favorable pharmacokinetic profiles for synthesis. | sifisheriessciences.com |

Exploration of Novel Biological Targets Beyond Current Paradigms

The pyrimidine core is a privileged scaffold known to interact with a wide array of biological targets. mdpi.comekb.eg Derivatives have been developed as inhibitors of protein kinases (such as EGFR, VEGFR, and CDKs), dihydrofolate reductase (DHFR), and microtubules, leading to applications in oncology and infectious diseases. sifisheriessciences.comnih.govrsc.org

For this compound, future research should aim to explore biological targets beyond these well-established paradigms. The unique substitution pattern of this compound may confer affinity for novel or under-explored targets. High-throughput screening and chemoproteomic approaches could reveal unexpected interactions with proteins involved in metabolic disorders, neurodegenerative diseases, or inflammatory conditions. acs.org The pyrimidine ring is a bioisostere of a purine, which allows molecules containing this scaffold to mimic hinge region binding interactions in the active sites of kinases. rsc.orgresearchgate.net This versatility suggests that a systematic investigation could uncover novel mechanisms of action and therapeutic applications for this compound.

Development of Hybrid Compounds and Multi-Targeting Agents

A prominent strategy in modern drug design is the creation of hybrid molecules or multi-targeting agents that can modulate several biological targets simultaneously. nih.gov This approach can lead to enhanced efficacy, reduced potential for drug resistance, and improved safety profiles. nih.gov The pyrimidine scaffold is an ideal foundation for such agents. nih.gov

Future research could focus on synthesizing hybrid compounds that covalently link this compound with other pharmacophores. For instance:

Dual Kinase Inhibitors: By modifying the substituents, it may be possible to design derivatives that inhibit two different kinases in a cancer-related pathway, such as EGFR and VEGFR. mdpi.com

Antimicrobial Hybrids: Combining the pyrimidine moiety with a fragment known to have antibacterial or antifungal properties could result in dual-action agents that overcome resistance mechanisms.

Coumarin-Pyrimidine Conjugates: Research has shown that linking pyrimidines with coumarins can produce synergistic effects, potentially leading to novel diabetic inhibitors. rsc.orgnih.gov

This strategy of creating multi-functional molecules represents a promising avenue to expand the therapeutic utility of the this compound scaffold.

Table 2: Examples of Multi-Targeting Pyrimidine-Based Scaffolds

Scaffold Targets Therapeutic Area Key Finding Reference
Phenylpyrazolo[3,4-d]pyrimidine EGFR, VEGFR-2, Topo-II Anticancer Compound 5i showed potent, non-selective dual inhibition of EGFR/VGFR2. mdpi.com
Pyrido[2,3-d]pyrimidine TKs, PI3K, CDK4/6 Anticancer Certain derivatives exhibited strong inhibitory activity against multiple kinases involved in carcinogenesis. nih.gov
Pyrrolo[2,3-d]pyrimidine EGFR, Her2, VEGFR2, CDK2 Anticancer Compound 5k emerged as a potent inhibitor of four different enzymes, comparable to sunitinib. mdpi.com

Application in Chemical Biology Tools and Probe Development

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.govyoutube.com They require high specificity and well-defined mechanisms of action to accurately interrogate the function of a specific protein or pathway. nih.gov Given the diverse biological activities of pyrimidines, this compound could serve as a foundational structure for the development of novel chemical probes.

By incorporating reporter tags (like fluorophores or biotin) or photoreactive groups, derivatives of this compound could be transformed into tools for:

Target Identification and Validation: Identifying the specific cellular binding partners of the compound.

Imaging Cellular Processes: Visualizing the localization and dynamics of a target protein in real-time.

Pathway Analysis: Pyrimidine nucleoside analogues have been successfully used as probes to monitor DNA replication in parasites, demonstrating a precedent for this application. nih.gov

Developing this compound into a selective chemical probe could provide invaluable insights into fundamental biology and disease mechanisms.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization and real-time analysis of drug-target interactions in a physiological context are critical for understanding a compound's mechanism of action. Advanced analytical techniques are central to this endeavor. itecgoi.iniaea.org For this compound, these methods can provide deep structural and functional insights.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are fundamental for structural elucidation. tubitak.gov.trmdpi.com More advanced applications, like surface plasmon resonance (SPR), can quantify binding kinetics between the compound and its target protein.

PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique. Labeling this compound with a positron-emitting isotope (like ¹⁸F) could allow for in-vivo imaging of its distribution, target engagement, and pharmacokinetics. This approach has been successfully used with other pyrimidine derivatives, such as ¹⁸F-FLT, to image tumor proliferation. nih.gov

Raman Imaging: A novel technique known as Carbon Isotope Imaging and Spectral Tracing (CIIST) uses Raman spectroscopy to visualize the metabolic activity of pyrimidines at the single-cell level, offering unparalleled spatial resolution. biorxiv.org Applying this to this compound could reveal its metabolic fate and mechanism of action within individual cells.

Leveraging Computational Biology for Deeper Mechanistic Understanding

Computational biology and in silico modeling are indispensable tools for modern drug discovery, offering a way to simulate and predict molecular interactions at an atomic level. sifisheriessciences.comunair.ac.id These methods can provide a profound mechanistic understanding of how this compound interacts with its biological targets.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, helping to rationalize its activity and guide the design of more potent derivatives. researchgate.neteurekaselect.com Studies on various pyrimidine derivatives have successfully used docking to predict binding modes and correlate them with experimental bioactivities. sifisheriessciences.comunair.ac.id

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, revealing conformational changes and providing insights into the stability of the interaction. tandfonline.com

Quantum Mechanics (QM) Calculations: These methods can be used to study the electronic properties of this compound, helping to understand its reactivity and the nature of its interactions with biological targets.

Table 3: Binding Energy Results from Molecular Docking of Illustrative Pyrimidine Derivatives against DHFR

Compound Free Binding Energy (ΔG) in kcal/mol Inhibition Constant (Ki) in µM Reference
4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol -6.39 20.78 unair.ac.idresearchgate.net
4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol -6.08 34.88 unair.ac.idresearchgate.net
4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol -6.60 14.53 unair.ac.idresearchgate.net
Trimethoprim (Standard) -1.44 88,670 (88.67 mM) unair.ac.idresearchgate.net

Note: This data is for illustrative pyrimidine-2-thiol (B7767146) derivatives and not this compound itself, but it demonstrates the utility of computational methods in evaluating and comparing potential drug candidates within the pyrimidine class.

Potential in Materials Science and Non-Biological Applications

While the primary focus of pyrimidine research is overwhelmingly in the biomedical field, the unique chemical properties of the pyrimidine ring—a heterocyclic aromatic structure with multiple hydrogen bond donors and acceptors—suggest potential for applications in materials science. This remains a largely unexplored frontier for this compound.

Potential research directions could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form complex, ordered structures. These materials can have applications in catalysis, gas storage, and sensing.

Functional Polymers: The amino and amide groups of this compound could be used as monomers or functionalizing agents in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or specific recognition capabilities.

Supramolecular Chemistry: The compound's ability to form multiple hydrogen bonds could be exploited to build self-assembling supramolecular structures.

Investigating these non-biological applications would represent a significant diversification of the research portfolio for this versatile chemical scaffold.

Interdisciplinary Approaches and Collaborative Research Frameworks

The advancement of research on novel compounds like this compound would fundamentally rely on the integration of multiple scientific disciplines. Such interdisciplinary efforts ensure a thorough evaluation from molecular design to potential therapeutic application. Collaborative frameworks are essential to streamline these efforts, fostering innovation and accelerating the pace of discovery.

Hypothetical Interdisciplinary Research Areas for this compound:

Collaborating Discipline Potential Research Focus Expected Outcomes
Medicinal Chemistry Lead optimization, structure-activity relationship (SAR) studies, and synthesis of novel analogs.Identification of more potent and selective derivatives.
Computational Chemistry & Molecular Modeling In silico prediction of binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and mechanism of action studies.Rational drug design, prioritization of compounds for synthesis, and understanding of molecular interactions.
Structural Biology X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target.Elucidation of the precise binding mode, facilitating structure-based drug design.
Biochemistry & Enzymology In vitro assays to determine inhibitory constants (Ki, IC50) against target enzymes or receptors.Quantitative assessment of biological activity and selectivity.
Cell Biology Cellular assays to evaluate the compound's effect on signaling pathways, cell viability, and other cellular functions.Understanding the compound's mechanism of action in a biological context.
Pharmacology & Preclinical Studies In vivo studies in animal models to assess efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).Evaluation of the compound's potential as a therapeutic agent.

Conceptual Collaborative Research Frameworks:

To effectively study a compound such as this compound, collaborative frameworks are indispensable. These can range from academic-industry partnerships to large-scale international consortia.

Potential Collaborative Models:

Framework Model Key Participants Primary Objectives
Academic-Industry Partnership University research groups and pharmaceutical/biotechnology companies.Combine academic innovation with industry resources for drug discovery and development.
Government-Funded Consortia National research institutes, academic institutions, and private sector partners.Address large-scale research questions, share data and resources, and accelerate translation of basic science to clinical applications.
Open-Source Science Initiatives A global network of researchers sharing data and findings openly and in real-time.Foster rapid and transparent scientific progress by removing barriers to collaboration.
Clinical Research Collaborations Research hospitals, academic medical centers, and patient advocacy groups.Facilitate the design and execution of clinical trials to evaluate the safety and efficacy of new therapeutic agents.

While the specific application of these interdisciplinary approaches and collaborative frameworks to this compound is not yet documented in scientific literature, they represent the established pathways through which novel chemical compounds are rigorously investigated and potentially translated into valuable new technologies and therapies. The future of research on this particular compound will likely be shaped by such collaborative and multi-faceted scientific inquiry.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-(pyrimidin-4-yl)propanamide, and what key reaction conditions influence yield?

The synthesis of this compound often involves β-amino acid intermediates. A critical step is the preparation of 3-(pyridin-4-yl)acrylic acid, which serves as a precursor for enantiomerically pure β-amino acids through catalytic hydrogenation or enzymatic resolution . Key reaction conditions include:

  • Catalysts : Use of palladium on carbon (Pd/C) or chiral catalysts for asymmetric synthesis to control stereochemistry.
  • Temperature : Mild conditions (20–40°C) to prevent degradation of the pyrimidine ring.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) for optimal solubility .

Q. How can researchers characterize the stereochemical purity and structural integrity of this compound?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related propanamide derivatives (e.g., triclinic crystal system with space group P1) .
  • NMR spectroscopy : Use 2D NMR (COSY, NOESY) to verify connectivity and rule out regioisomeric impurities .

Q. What are the primary biological assays used to evaluate this compound’s enzyme inhibition potential?

  • Kinase inhibition assays : Measure IC50 values using fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
  • Cellular assays : Assess cytotoxicity and selectivity in cell lines overexpressing target enzymes (e.g., cancer cell lines for anticancer activity profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions or compound purity. Methodological strategies include:

  • Standardized protocols : Adopt consensus assay conditions (e.g., buffer pH, ATP concentration) to ensure reproducibility .
  • Purity validation : Use LC-MS to confirm >95% purity and rule out degradation products .
  • Meta-analysis : Statistically compare datasets using tools like PRISMA guidelines to identify outliers or confounding factors .

Q. What computational methods are effective in predicting reaction pathways and optimizing synthesis?

  • Density functional theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways for pyrimidine functionalization .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for coupling reactions .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates to refine experimental conditions .

Q. What strategies improve catalytic efficiency in asymmetric synthesis of this compound?

  • Ligand design : Develop chiral ligands (e.g., BINAP derivatives) to enhance enantioselectivity during hydrogenation .
  • Solvent engineering : Use ionic liquids or supercritical CO2 to stabilize transition states and improve turnover frequency .
  • Flow chemistry : Implement continuous-flow reactors to maintain precise temperature/pressure control and reduce side reactions .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs and key residues .
  • Kinetic analysis : Perform time-dependent inhibition studies (e.g., Kitz-Wilson plots) to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis : Engineer enzyme variants to test hypotheses about binding-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.